3,6-Di-t-butyl-2-naphthol chemical and physical properties
3,6-Di-t-butyl-2-naphthol chemical and physical properties
An In-Depth Technical Guide to 3,6-Di-t-butyl-2-naphthol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Di-t-butyl-2-naphthol is a synthetically valuable organic compound derived from the bicyclic aromatic hydrocarbon, naphthalene. As a derivative of 2-naphthol (β-naphthol), its chemical landscape is dominated by the nucleophilic character of the naphthalene ring system and the reactivity of the hydroxyl group. However, the introduction of two sterically demanding tert-butyl groups at the 3 and 6 positions fundamentally alters its physicochemical properties and reactivity profile. These bulky substituents impart significant steric hindrance, enhance lipophilicity, and modify the electronic environment of the naphthol core.
This technical guide provides a comprehensive overview of 3,6-Di-t-butyl-2-naphthol, moving beyond a simple recitation of data to offer insights into its synthesis, characterization, and potential applications. The content is specifically tailored for professionals in research and drug development who can leverage the unique properties of sterically hindered naphthols as antioxidants, complex ligands in catalysis, or as specialized building blocks in multi-step organic synthesis.
Section 1: Chemical Identity and Physicochemical Properties
The core structure of 3,6-Di-t-butyl-2-naphthol is built upon a naphthalen-2-ol backbone, functionalized with two tert-butyl groups. These substituents are key to its distinct properties.
| Identifier | Value | Source |
| IUPAC Name | 3,6-di-tert-butylnaphthalen-2-ol | [1] |
| CAS Number | 39093-07-7 | [1] |
| Molecular Formula | C₁₈H₂₄O | [1] |
| Synonyms | 3,6-di-t-butyl-2-naphthol, 3,6-Di-tert-butyl-2-naphthalenol |
The physical and computed properties of the molecule are summarized below. The bulky alkyl groups significantly influence its expected physical state and solubility.
| Property | Value | Notes |
| Molecular Weight | 256.4 g/mol | Computed[1] |
| Melting Point | Data not readily available in cited literature. | The parent compound, 2-naphthol, has a melting point of 121-123 °C[2]. The addition of bulky, non-polar groups can disrupt crystal packing and lower the melting point. |
| Boiling Point | Data not available. | High molecular weight phenols often decompose at or below their atmospheric boiling point. |
| Appearance | Expected to be an off-white to tan solid or a viscous oil. | |
| Solubility | Insoluble in water. Expected high solubility in non-polar organic solvents (e.g., hexanes, toluene, dichloromethane) and moderate solubility in polar organic solvents (e.g., ethanol, acetone). | The two tert-butyl groups impart significant lipophilic character, dominating the polarity of the single hydroxyl group. The parent 2-naphthol is soluble in simple alcohols, ethers, and chloroform[2]. |
| XLogP3 | 6.2 | Computed[1]. This high value indicates a strong preference for non-polar environments. |
| pKa | Not experimentally determined. | Expected to be slightly higher than that of 2-naphthol (pKa = 9.51)[2] due to the electron-donating nature of the alkyl groups. |
Section 2: Synthesis and Mechanistic Considerations
The most common and direct route to 3,6-Di-t-butyl-2-naphthol is the electrophilic alkylation of 2-naphthol, a classic example of a Friedel-Crafts reaction. The choice of alkylating agent and catalyst is crucial for achieving di-substitution.
Causality in Synthesis Design: The hydroxyl group of 2-naphthol is an ortho-, para-directing activator for electrophilic aromatic substitution. The initial alkylation preferentially occurs at the C1 position due to electronic activation. However, the C1 position is highly sterically hindered by the peri-hydrogen at C8. Consequently, alkylation often favors other activated and less hindered positions. In the case of di-substitution, the bulky tert-butyl groups are directed to the 3 and 6 positions, which are electronically activated by the hydroxyl group and sterically accessible.
A strong acid catalyst is required to generate the tert-butyl carbocation electrophile from an appropriate precursor, such as tert-butanol or isobutylene.
Representative Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol is a representative method adapted from general procedures for the tert-butylation of naphthols[3].
1. Reagent Preparation:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-naphthol (1.0 eq).
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Dissolve the 2-naphthol in a suitable solvent such as dichloromethane or an excess of the alkylating agent itself if it is a liquid.
2. Reaction Setup:
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Add tert-butanol (≥ 2.2 eq) to the solution. The excess ensures the reaction proceeds to di-substitution.
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Cool the mixture in an ice bath to 0-5 °C.
3. Catalysis:
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Slowly and carefully add a strong acid catalyst, such as triflic acid (e.g., 0.1 eq) or aluminum chloride (AlCl₃, e.g., 0.2 eq), to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
4. Reaction Execution:
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After the catalyst addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6-12 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
5. Workup and Purification:
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Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice-water.
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If using a non-aqueous solvent, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3,6-Di-t-butyl-2-naphthol.
